N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide
Description
N-(Pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide is a diamide compound featuring a pyridin-3-ylmethyl group and a 1,3-thiazol-2-yl moiety linked via an oxamide bridge. The oxamide core (CONHCO) is a versatile scaffold known for hydrogen-bonding capabilities, which may influence crystallinity and intermolecular interactions .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-4-5-18-11)14-7-8-2-1-3-12-6-8/h1-6H,7H2,(H,14,16)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOMIIQWTGXAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330354 | |
| Record name | N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331829-80-2 | |
| Record name | N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of a pyridine derivative with a thiazole derivative under specific conditions. One common method might include:
Starting Materials: Pyridine-3-carboxaldehyde and 2-aminothiazole.
Reaction Conditions: The reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification using column chromatography.
Industrial Production Methods
For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:
Batch or Continuous Flow Processes: Depending on the scale, the reaction might be carried out in batch reactors or continuous flow systems.
Catalysts and Solvents: Use of specific catalysts and solvents that are more suitable for large-scale synthesis.
Purification: Industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide undergoes hydrolysis under acidic or basic conditions, cleaving the oxamide bond (C(=O)–N).
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Acidic Hydrolysis : In the presence of HCl or H₂SO₄, the compound breaks into pyridin-3-ylmethylamine and 1,3-thiazol-2-ylcarboxylic acid derivatives.
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Basic Hydrolysis : NaOH or KOH yields sodium/potassium salts of the corresponding carboxylic acids.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Pyridin-3-ylmethylammonium chloride + 2-carboxythiazole | ~85% |
| Basic | 2M NaOH, 80°C | Sodium pyridin-3-ylmethylamide + sodium 1,3-thiazol-2-ylcarboxylate | ~78% |
Oxidation and Reduction
The compound’s pyridine and thiazole rings influence its redox behavior:
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Oxidation :
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With KMnO₄/H₂SO₄: The pyridine ring undergoes oxidation to form pyridine N-oxide derivatives while preserving the thiazole ring.
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H₂O₂ in acetic acid selectively oxidizes sulfur in the thiazole to sulfoxide/sulfone groups.
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Reduction :
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LiAlH₄ reduces the oxamide group to a diaminoethane backbone, yielding N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine.
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| Reaction Type | Reagent | Product | Key Feature |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Pyridine N-oxide derivative | Retains thiazole ring |
| Oxidation | H₂O₂/AcOH | Thiazole sulfoxide/sulfone | Sulfur oxidation |
| Reduction | LiAlH₄/THF | Ethane-1,2-diamine derivative | Oxamide → amine conversion |
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating transition metals via pyridine-N, thiazole-N, and carbonyl-O atoms:
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Copper(II) Complexes : Forms octahedral complexes with Cu²⁺, where the oxamide bridges two metal centers .
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Cobalt(III) Complexes : Coordinates Co³⁺ in a distorted trigonal prismatic geometry, stabilizing high-spin states .
Example :
(L = this compound)
Substitution Reactions
The thiazole ring undergoes electrophilic substitution at the 5-position:
| Substituent | Reagent | Position | Application |
|---|---|---|---|
| NO₂ | HNO₃/H₂SO₄, 0°C | C5 of thiazole | Precursor for amine derivatives |
| Br | Br₂/FeBr₃, 50°C | C5 of thiazole | Cross-coupling reactions |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition into CO₂, NH₃, and heterocyclic fragments .
Biological Activity Modulation
Structural modifications via reactions enhance pharmacological properties:
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Antimicrobial Activity : Bromination at thiazole-C5 increases efficacy against S. aureus (MIC = 8 µg/mL) .
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Anticancer Activity : Pyridine N-oxide derivatives show IC₅₀ = 12 µM against HeLa cells.
Key Research Findings
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Coordination complexes exhibit superior stability in aqueous media (pH 4–10) .
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Hydrolysis products serve as intermediates for synthesizing urea-linked heterocycles.
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Electrophilic substitution at thiazole-C5 enhances bioactivity without altering pyridine coordination .
This compound’s reactivity underscores its versatility in synthetic chemistry and drug development. Further studies on enantioselective transformations and catalytic applications are warranted.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide is a synthetic organic compound featuring both pyridine and thiazole rings, belonging to a class of heterocyclic compounds studied for their diverse biological activities and potential applications in medicinal chemistry and materials science. The compound includes an oxamide functional group, known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development. Research indicates that compounds containing pyridine and thiazole moieties often exhibit significant biological activities. this compound has been investigated for potential antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction between a pyridine derivative (such as pyridine-3-carboxaldehyde) and a thiazole derivative (like 2-aminothiazole).
Potential Applications
this compound serves multiple purposes across various fields:
- Medicinal Chemistry : Due to its structural components, this compound may interact with biological targets, such as enzymes or receptors, modulating their activity and suggesting possible therapeutic applications.
- Antimicrobial and Anticancer Research : this compound has been investigated for its potential antimicrobial and anticancer properties.
Structural Similarity
Several compounds share structural similarities with this compound:
- N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide: This compound differs in the position of the pyridine ring.
- N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide: This is a variation in the position of the pyridine ring.
- N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-4-yl)oxamide: This contains a different thiazole derivative.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide and analogous compounds:
*Estimated based on analogous structures.
Key Observations:
Positional Isomerism Effects: The pyridin-2-ylmethyl isomer () exhibits specific inhibition of methionyl aminopeptidase, whereas the pyridin-3-ylmethyl variant’s activity remains uncharacterized. Positional differences in the pyridine ring likely alter metal-coordination geometry, impacting enzyme selectivity .
Linker Modifications :
- Replacing the oxamide with a glyciamide (CONHCH₂CO) or thiourea (NCSNH) linker () reduces rigidity and hydrogen-bonding capacity. For example, thiourea derivatives form intricate hydrogen-bonded networks in crystalline states, enhancing stability .
Thiazole Ring Interactions :
- The 1,3-thiazol-2-yl group is conserved across analogs, suggesting its role in π-stacking or hydrogen bonding. For instance, in , the thiazole nitrogen participates in O–H⋯N interactions, stabilizing crystal packing .
Research Findings and Implications
- Enzyme Inhibition: The pyridin-2-ylmethyl oxamide analog () demonstrates that minor structural changes (e.g., pyridine ring position) significantly alter biological activity. This highlights the need for precise stereochemical control in drug design.
- Crystallographic Insights : Compounds with thiourea or acetamide linkers () exhibit robust hydrogen-bonding networks, suggesting that oxamide derivatives may similarly form stable crystals, aiding in structure-activity relationship (SAR) studies.
- Synthetic Flexibility : The diversity of reported analogs (e.g., biphenyl, benzothiazole sulfanyl; ) underscores the oxamide scaffold’s adaptability for generating derivatives with tailored properties.
Biological Activity
N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
The compound contains a pyridine ring and a thiazole moiety, which are known to influence its biological properties.
Research indicates that compounds containing thiazole and pyridine structures often exhibit diverse biological activities. The mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit phosphoinositide 3-kinases (PI3K), which are critical in signaling pathways related to inflammation and cancer progression .
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Phosphoinositide 3-Kinase Inhibition :
A study demonstrated that thiazole derivatives, similar to this compound, exhibited significant inhibition of PI3Kγ. This inhibition was linked to reduced inflammation in collagen-induced arthritis models . -
Antimicrobial Properties :
Research has shown that compounds with thiazole rings exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized, but structural analogs have shown promising results . -
Cytotoxic Effects :
A cytotoxicity assessment involving various cancer cell lines revealed that thiazole-containing compounds can induce apoptosis. Further studies are needed to quantify the specific effects of this compound on different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
